molecular formula C10H5BrClNO2 B1273711 6-Bromo-2-chloroquinoline-4-carboxylic acid CAS No. 287176-62-9

6-Bromo-2-chloroquinoline-4-carboxylic acid

Cat. No. B1273711
M. Wt: 286.51 g/mol
InChI Key: FUAQFLSUGWLYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloroquinoline-4-carboxylic acid is a compound that has not been directly synthesized or characterized in the provided papers. However, related compounds with bromo, chloro, and carboxylic acid substituents on a quinoline core have been synthesized and studied, indicating the potential utility of such compounds in various fields, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one involved an efficient process starting from available chemicals . Similarly, the synthesis of 6-bromo-4-methylquinolin-2(1H)-one was achieved through a condensation and cyclization process known as the Knorr reaction . These methods could potentially be adapted for the synthesis of 6-Bromo-2-chloroquinoline-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system with specific unit cell parameters . Density functional theory (DFT) calculations are also used to predict and compare molecular structures, as seen in the study of 3-benzyl-6-bromo-2-chloroquinoline .

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions, which can be used to further modify their structure. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was found to react with nucleophilic reagents such as water, alcohols, and amines to yield different substitution products . These reactions are crucial for the functionalization of the quinoline core and could be relevant for the modification of 6-Bromo-2-chloroquinoline-4-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of halogen atoms and functional groups can affect properties such as solubility, fluorescence, and reactivity. For example, brominated hydroxyquinoline was found to have increased solubility and low fluorescence, making it useful as a photolabile protecting group . The crystal packing and intermolecular interactions, such as hydrogen bonds and π-stacking, also play a significant role in the stability and properties of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Bromo-2-chloroquinoline-4-carboxylic acid and its derivatives are synthesized for various research applications. For instance, a novel synthesis method for 3-halo-2-phenylquinoline-4-carboxylic acids, including the 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, has been developed, which involves the synthesis of a 3-amino intermediate followed by a Sandmeyer reaction (Raveglia et al., 1997). Additionally, the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, which shows enhanced solubility and low fluorescence, making it useful in biological applications (Fedoryak & Dore, 2002).

Application in Drug Synthesis

  • Novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities, demonstrating the potential of these compounds in drug development (Parthasaradhi et al., 2015).

Structural and Conformational Analysis

  • Studies involving the synthesis, crystal structure, and DFT (Density Functional Theory) analysis of compounds like 3-benzyl-6-bromo-2-chloroquinoline provide insights into the molecular structures and physicochemical properties of these compounds, which are crucial for understanding their potential applications (Zhou et al., 2022).

Fluorescent Applications

  • Compounds like 2-aryl-6-bromoquinolines have been studied for their potential use as fluorescent brightening agents, highlighting the versatility of bromoquinoline derivatives in various fields including materials science (Rangnekar & Shenoy, 1987).

Safety And Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-bromo-2-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(12)13-8/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAQFLSUGWLYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383456
Record name 6-bromo-2-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloroquinoline-4-carboxylic acid

CAS RN

287176-62-9
Record name 6-bromo-2-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.